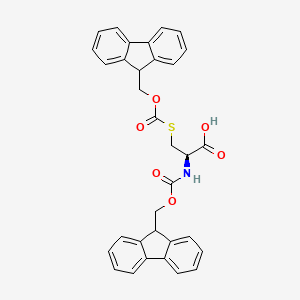
Fmoc-Cys(Fmoc)(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Fmoc)(Fmoc)-OH is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by three fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the thiol group during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Fmoc)(Fmoc)-OH typically involves the protection of the cysteine thiol group with Fmoc groups. The process begins with the attachment of the first Fmoc group to the cysteine molecule. This is followed by the sequential addition of the second and third Fmoc groups. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is automated to ensure consistency and efficiency. The use of automated peptide synthesizers allows for the precise control of reaction conditions, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Cys(Fmoc)(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids, facilitated by coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc groups.
Coupling: Reagents such as DIC and HOBt are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with protected or deprotected cysteine residues, depending on the reaction conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-Cys(Fmoc)(Fmoc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect the thiol group during synthesis makes it valuable in the preparation of cysteine-rich peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and the role of cysteine residues in protein function. It is also used in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides. These peptides have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures high yields and purity of the final products .
Mecanismo De Acción
The mechanism of action of Fmoc-Cys(Fmoc)(Fmoc)-OH involves the protection of the cysteine thiol group during peptide synthesis. The Fmoc groups prevent unwanted reactions at the thiol site, allowing for the selective formation of peptide bonds. The deprotection of the Fmoc groups is achieved under basic conditions, revealing the free thiol group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group.
Uniqueness
Fmoc-Cys(Fmoc)(Fmoc)-OH is unique due to its triple Fmoc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Propiedades
Número CAS |
339048-97-4 |
|---|---|
Fórmula molecular |
C33H27NO6S |
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |
InChI |
InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |
Clave InChI |
VWFGTABFLJAFCN-PMERELPUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



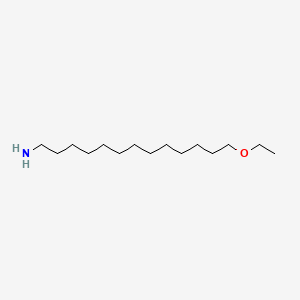
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
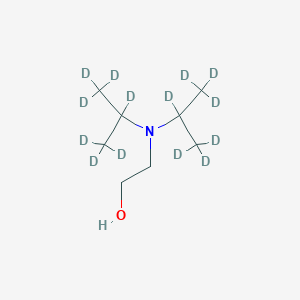
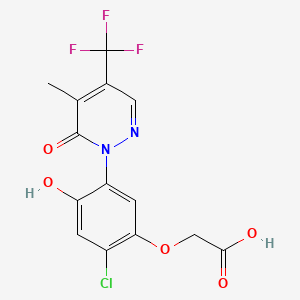
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
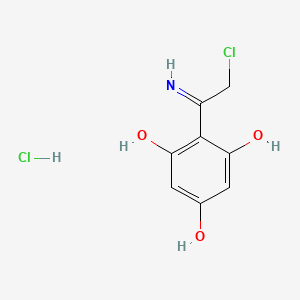
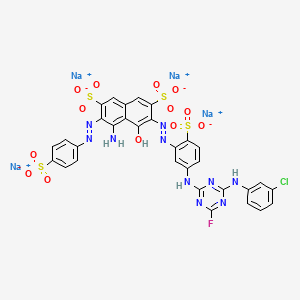
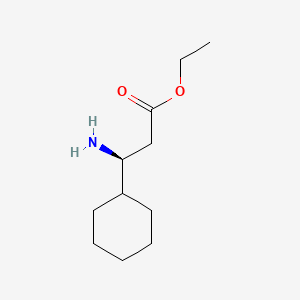
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
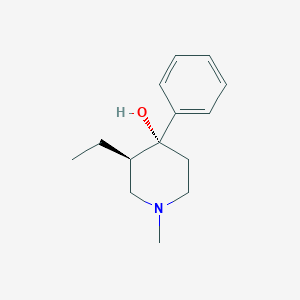
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
